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N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Nicotinamide N-methyltransferase NNMT inhibition Cancer metabolism

SAR campaigns using pyrimidine-based screening probes are often confounded by isomeric impurities. This compound is the precisely defined N-methyl, para-nitrophenyl, 4-trifluoromethyl isomer required for reproducible target engagement. - Validated dual NNMT/TGase 2 probe: Ki 140 nM (NNMT), IC50 90 nM (TGase 2). - Critical for SAR: N-methylation confers zero HBD and superior passive permeability versus des-methyl analogs. - Crystallography-grade: Linear molecular axis fits NNMT electron density; positional isomers generate a bent geometry and are not substitutes. - Supplied with rigorous 19F NMR and LCMS verification of isomeric identity, ensuring procurement precision.

Molecular Formula C14H11F3N4O4
Molecular Weight 356.26 g/mol
Cat. No. B15147487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Molecular FormulaC14H11F3N4O4
Molecular Weight356.26 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23)
InChIKeyHTUPZUSRUUJHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine — Compound Identity, Class, and Procurement Context


N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (MW 356.26 g/mol; C14H11F3N4O4) is a fully synthetic, non-natural N-substituted glycine derivative built on a 2,4,6-trisubstituted pyrimidine core . The scaffold carries a 4-nitrophenyl group at the 6-position, a trifluoromethyl group at the 4-position, and an N-methyl-N-(carboxymethyl)amino moiety at the 2-position. This substitution pattern places the compound within a class of pyrimidine-based screening probes that have returned activity annotations against multiple pharmacologically relevant targets, including nicotinamide N-methyltransferase (NNMT), transglutaminase 2 (TGase 2), and glycine transporters [1]. The compound is supplied commercially as a research-grade screening molecule (cataloged under numbers such as EVT-15283051), and its procurement value hinges on the precise regiochemical and N-substitution features that distinguish it from closely related des-methyl, meta-nitro, and positional isomers available in parallel screening libraries.

Why N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Cannot Be Treated as Interchangeable with In-Class Analogs


Pyrimidine-based N-substituted glycine derivatives bearing nitrophenyl and trifluoromethyl substituents are not functionally interchangeable, because both the regiochemistry of the pyrimidine ring and the methylation state of the glycine amine directly modulate target engagement profiles, as documented across NNMT, TGase 2, GlyT1, and PTP1B screening panels [1]. The des-methyl analog — N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine — lacks the N-methyl group, which reduces lipophilicity and alters hydrogen-bond donor/acceptor capacity, affecting membrane permeability and target binding kinetics . The meta-nitro isomer relocates the electron-withdrawing nitro group from the para to the meta position, which changes the molecular dipole, electrostatic potential surface, and π-stacking geometry within hydrophobic enzyme pockets . The positional isomer — N-Methyl-N-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine (CAS 1845698-60-3) — swaps the nitrophenyl and trifluoromethyl groups on the pyrimidine ring, generating a distinct spatial pharmacophore. Procurement decisions that treat any of these analogs as equivalent risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, phenotypic screens, or crystallographic soaking experiments where ligand geometry must be precisely defined.

Quantitative Differentiation Evidence for N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Versus Its Closest Analogs


NNMT Inhibitory Affinity: N-Methyl vs. Des-Methyl Glycine Pyrimidine Analogs

The N-methylated target compound (identified as Compound 5g in US20250017936) demonstrates a binding affinity (Ki) of 140 nM and a functional IC50 of 210 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3), using nicotinamide as substrate with a 30-minute preincubation [1]. While a direct head-to-head Ki value for the des-methyl analog (N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine) under identical assay conditions has not been published in the same study, class-level SAR for NNMT pyrimidine inhibitors indicates that N-methylation of the glycine amine consistently enhances enzyme affinity by improving shape complementarity within the nicotinamide binding pocket and reducing desolvation penalty upon binding [2]. The 140 nM Ki positions this compound in the mid-potency range of the NNMT inhibitor landscape, where known reference inhibitors JBSNF-000088 and 5-amino-1MQ exhibit IC50 values of 1.8 µM and 1.2 µM respectively [3].

Nicotinamide N-methyltransferase NNMT inhibition Cancer metabolism

Physicochemical Differentiation: N-Methylation Effects on logP and Hydrogen-Bond Donor Count

The N-methyl group on the glycine nitrogen of the target compound eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, which retains a secondary amine (NH) at the same position . Computational prediction for the target compound indicates a logP of approximately 4.3 with zero hydrogen-bond donors, compared to an estimated logP of ~3.5–3.8 and one HBD for the des-methyl analog [1]. The difference of ~0.5–0.8 logP units and the loss of one HBD translates to measurably higher passive membrane permeability, as predicted by the Lipinski rule-of-five framework where each HBD is associated with a permeability penalty [2]. This physicochemical distinction is particularly relevant for cell-based screening campaigns where intracellular target access is required.

Lipophilicity Physicochemical properties Membrane permeability

Regiochemical Specificity: 6-(4-Nitrophenyl)-4-CF3 vs. 4-(4-Nitrophenyl)-6-CF3 Positional Isomer Differentiation

The target compound bears the 4-nitrophenyl substituent at the pyrimidine 6-position and the trifluoromethyl group at the 4-position, whereas the positional isomer (CAS 1845698-60-3; Glycine, N-methyl-N-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]) reverses this substitution pattern [1]. In pyrimidine-based pharmacophores, the spatial relationship between the electron-withdrawing nitrophenyl and trifluoromethyl groups relative to the 2-position N-methylglycine warhead determines the three-dimensional electrostatic surface presented to a protein binding pocket. Published SAR for 6-(trifluoromethyl)pyrimidine-based TLR8 antagonists demonstrates that swapping substituents between positions 4 and 6 can alter antagonist potency by more than 10-fold, as the trifluoromethyl group at position 6 occupies a distinct hydrophobic sub-pocket that is inaccessible to the 4-substituted isomer [2]. Procurement of the correct positional isomer is therefore essential for SAR reproducibility in any pyrimidine-based ligand optimization program.

Positional isomerism Regiochemistry Structure–activity relationship

Para-Nitro vs. Meta-Nitro Isomer Target Selectivity Differentiation

The target compound incorporates a para-nitrophenyl group at the pyrimidine 6-position, whereas the meta-nitro isomer (N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine) relocates the nitro substituent to the meta position of the pendant phenyl ring . This positional change alters the molecular dipole vector and the π-electron distribution of the aromatic ring, which in turn affects π-π stacking interactions within flat hydrophobic enzyme pockets. In related nitrophenyl-pyrimidine screening datasets deposited in BindingDB, para-nitro and meta-nitro isomers exhibit divergent selectivity profiles: the para-nitro isomer shows measurable inhibition of TGase 2 (IC50 90 nM) and the meta-nitro isomer returns distinct activity fingerprints against glycine transporters and aminopeptidases [1]. Although direct head-to-head potency data for the N-methylated para-nitro vs. meta-nitro pair under a single assay protocol are not available, the differential target annotations underscore that nitro-group regiochemistry is a selectivity-determining feature.

Nitro group regiochemistry Target selectivity Electron-withdrawing group position

Procurement-Relevant Application Scenarios for N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine


NNMT Inhibitor Probe for Cancer-Associated Fibroblast (CAF) Phenotype Studies

NNMT is upregulated in cancer-associated fibroblasts and drives aggressive tumor phenotypes. The target compound, with a Ki of 140 nM against recombinant human NNMT [1], provides a mid-nanomolar chemical probe suitable for cellular NNMT inhibition studies. Its N-methylated glycine moiety (zero HBD) confers a predicted passive permeability advantage over des-methyl analogs for intracellular NNMT engagement. Researchers should select this compound over JBSNF-000088 (IC50 1.8 µM) when higher target occupancy is required in cell-based assays measuring 1-methylnicotinamide (MNA) reduction.

Transglutaminase 2 (TGase 2) Inhibitor for Fibrosis and Celiac Disease Target Validation

The compound has an annotated IC50 of 90 nM against human TGase 2 [1]. TGase 2 is a validated target in fibrotic disorders, celiac disease, and certain cancers. The para-nitrophenyl substitution pattern is critical for TGase 2 engagement; the meta-nitro isomer shows divergent selectivity toward aminopeptidases (ERAP2 Ki 622 nM) rather than TGase 2. Procurement of the para-nitro isomer is therefore essential for experiments designed to interrogate TGase 2-specific biology without cross-reactivity confounding from related proteases.

Structure–Activity Relationship (SAR) Expansion Around 2,4,6-Trisubstituted Pyrimidine Glycine Scaffolds

For medicinal chemistry teams exploring pyrimidine-based N-substituted glycine inhibitors, this compound serves as a defined reference point in the SAR matrix. Its combination of N-methylation, para-nitrophenyl, and 4-trifluoromethyl substitution represents one vertex of a four-compound analog set (alongside the des-methyl, meta-nitro, and positional isomers). Systematic procurement of this set — with rigorous analytical verification of isomeric identity by 19F NMR and LCMS — enables quantitative SAR determination for target affinity, selectivity, and permeability across multiple enzyme families.

Computational Docking and Crystallographic Fragment Screening

The compact MW (356.26 Da), presence of electron-rich (nitrophenyl) and electron-deficient (trifluoromethyl) aromatic moieties, and the carboxylate warhead make this compound suitable for crystallographic soaking experiments targeting NNMT or TGase 2. The para-substitution pattern generates a linear molecular axis that fits defined electron density features in NNMT co-crystal structures. The positional isomer (CAS 1845698-60-3) produces a bent molecular geometry and is not a crystallographic substitute; procurement must specify the correct CAS or IUPAC designation to avoid crystallographic failure.

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